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Compound of Interest

Compound Name: 2-(Piperidin-3-yl)benzo[d]thiazole

Cat. No.: B1342488

An In-Depth Technical Guide to the Chemical Properties of 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activities of the heterocyclic compound 2-(Piperidin-3-
yl)benzo[d]thiazole. This document is intended to serve as a valuable resource for
researchers and professionals involved in medicinal chemistry and drug discovery.

Core Chemical Properties

2-(Piperidin-3-yl)benzo[d]thiazole is a heterocyclic molecule incorporating a benzothiazole
moiety linked to a piperidine ring at the 3-position. The hydrochloride salt of this compound is
the most commonly referenced form in chemical databases.

Table 1: Physicochemical Properties of 2-(Piperidin-3-yl)benzo[d]thiazole Hydrochloride
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Property Value Source

CAS Number 51785-16-1 --INVALID-LINK--
Molecular Formula C12H15CIN2S --INVALID-LINK--
Molecular Weight 254.78 g/mol --INVALID-LINK--

2-(piperidin-3-yl)-1,3-
IUPAC Name ] ] --INVALID-LINK--
benzothiazole;hydrochloride

C1CC(CNC1)C2=NC3=CC=C

Canonical SMILES --INVALID-LINK--
C=C3Ss2.Cl
Hydrogen Bond Donor Count 2 --INVALID-LINK--
Hydrogen Bond Acceptor
3 --INVALID-LINK--
Count
Rotatable Bond Count 1 --INVALID-LINK--
Exact Mass 254.0644474 --INVALID-LINK--
Topological Polar Surface Area  53.2 A2 --INVALID-LINK--
Complexity 222 --INVALID-LINK--

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(Piperidin-3-
yl)benzo[d]thiazole is not extensively documented in publicly available literature, plausible
synthetic routes can be inferred from established methods for analogous compounds. Two
primary strategies are presented below.

Synthesis via Nucleophilic Aromatic Substitution

This approach involves the reaction of 2-chlorobenzothiazole with 3-aminopiperidine. This
method is analogous to the synthesis of similar 2-aminobenzothiazole derivatives.

Experimental Protocol:

o Reagents and Materials:
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2-Chlorobenzothiazole

[e]

o 3-Aminopiperidine dihydrochloride

o Triethylamine (TEA) or another suitable base

o Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
o Ethyl acetate

o Saturated sodium bicarbonate solution

o Brine

o Anhydrous sodium sulfate

o Silica gel for column chromatography

o Hydrochloric acid (ethanolic solution)

Procedure:

1. To a solution of 3-aminopiperidine dihydrochloride in anhydrous DMF, add triethylamine
(2.5 equivalents) and stir at room temperature for 30 minutes to liberate the free base.

2. Add 2-chlorobenzothiazole (1 equivalent) to the reaction mixture.

3. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

4. Upon completion, cool the reaction mixture to room temperature and pour it into water.
5. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

6. Combine the organic layers and wash with saturated sodium bicarbonate solution,
followed by brine.

7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.
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8. Purify the crude product by silica gel column chromatography using a suitable eluent
system (e.g., a gradient of methanol in dichloromethane) to yield 2-(Piperidin-3-
yl)benzo[d]thiazole as the free base.

9. For the hydrochloride salt, dissolve the purified free base in a minimal amount of ethanol
and add a stoichiometric amount of ethanolic HCI. The hydrochloride salt will precipitate
and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis via Condensation Reaction

This method involves the condensation of 2-aminothiophenol with piperidine-3-carboxylic acid,
likely facilitated by a dehydrating agent such as polyphosphoric acid (PPA). This approach has
been successfully used for the synthesis of the 4-piperidinyl isomer.

Experimental Protocol:

o Reagents and Materials:

[¢]

2-Aminothiophenol
o Piperidine-3-carboxylic acid
o Polyphosphoric acid (PPA)
o |ce-water
o Sodium hydroxide solution (10%)
o Dichloromethane
o Anhydrous sodium sulfate
e Procedure:

1. Combine 2-aminothiophenol (1 equivalent) and piperidine-3-carboxylic acid (1.1
equivalents) in a round-bottom flask.

2. Add polyphosphoric acid (10-20 times the weight of the reactants) to the mixture.
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3. Heat the reaction mixture to 150-180 °C with stirring for 4-6 hours. Monitor the reaction
progress by TLC.

4. After completion, carefully pour the hot reaction mixture into a beaker of ice-water with
vigorous stirring.

5. Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until a
basic pH is reached.

6. Extract the resulting suspension with dichloromethane (3 x 50 mL).
7. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

8. Filter and concentrate the organic layer under reduced pressure to obtain the crude
product.

9. Purify the crude product by column chromatography or recrystallization to yield 2-
(Piperidin-3-yl)benzo[d]thiazole.

Biological Activity and Signaling Pathways

Direct biological data for 2-(Piperidin-3-yl)benzo[d]thiazole is limited. However, its
incorporation into larger molecules with demonstrated biological activity provides significant
insight into its potential therapeutic applications.

Antiviral Activity and Inhibition of Nedd4 E3 Ubiquitin
Ligase

A derivative of 2-(Piperidin-3-yl)benzo[d]thiazole, specifically 2-(3-(benzo[d]thiazol-2-
yhpiperidin-1-yl)-N-((2,2,2-trifluoroethyl)carbamoyl)acetamide, has been identified as an
inhibitor of the budding of certain viruses, such as Ebola virus. This activity is attributed to the
inhibition of the Nedd4 E3 ubiquitin ligase.

The Nedd4 protein is a host cell enzyme that is co-opted by some viruses to facilitate their
budding and release from the host cell. The viral matrix proteins often contain a "late domain"
with a PPxY motif that interacts with the WW domains of Nedd4. This interaction recruits the
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cellular ubiquitination machinery, leading to the ubiquitination of viral or cellular proteins, which
is a crucial step in the viral budding process.

Inhibition of the Nedd4-viral protein interaction disrupts this process, thereby preventing the
release of new viral particles. The 2-(Piperidin-3-yl)benzo[d]thiazole scaffold is a key
component of these inhibitory molecules.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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